molecular formula C17H16N4O2S B449522 3-[2-(1H-indol-3-yl)ethyl]-1-(4-nitrophenyl)thiourea CAS No. 362502-77-0

3-[2-(1H-indol-3-yl)ethyl]-1-(4-nitrophenyl)thiourea

Cat. No.: B449522
CAS No.: 362502-77-0
M. Wt: 340.4g/mol
InChI Key: SMDPWIHXDHLAHD-UHFFFAOYSA-N
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Description

3-[2-(1H-indol-3-yl)ethyl]-1-(4-nitrophenyl)thiourea is a compound that features an indole moiety, a nitrophenyl group, and a thiourea linkage. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry . The presence of the nitrophenyl group and thiourea linkage further enhances the compound’s potential for various applications in scientific research.

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the function of the target .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a variety of biochemical pathways.

Pharmacokinetics

The properties of the compound, such as its molecular weight and structure, could influence its pharmacokinetic properties. For instance, the presence of the indole moiety could potentially influence the compound’s absorption and distribution.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound could have diverse effects at the molecular and cellular levels.

Action Environment

For instance, the compound is known to be stored at a temperature of 2-8°C , suggesting that temperature could influence its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1H-indol-3-yl)ethyl]-1-(4-nitrophenyl)thiourea typically involves the reaction of 1-(4-nitrophenyl)thiourea with 3-(2-bromoethyl)indole under specific conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, with the presence of a base like potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[2-(1H-indol-3-yl)ethyl]-1-(4-nitrophenyl)thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[2-(1H-indol-3-yl)ethyl]-1-(4-nitrophenyl)thiourea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Bromoethyl)-1H-indole: A precursor in the synthesis of 3-[2-(1H-indol-3-yl)ethyl]-1-(4-nitrophenyl)thiourea.

    1-(4-Nitrophenyl)thiourea: Another precursor used in the synthesis.

    Indole-3-carboxylic acid: A common oxidation product of indole derivatives

Uniqueness

This compound is unique due to the combination of its indole, nitrophenyl, and thiourea moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-[2-(1H-indol-3-yl)ethyl]-3-(4-nitrophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c22-21(23)14-7-5-13(6-8-14)20-17(24)18-10-9-12-11-19-16-4-2-1-3-15(12)16/h1-8,11,19H,9-10H2,(H2,18,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDPWIHXDHLAHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=S)NC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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